Lipophilicity Differentiation: XLogP3-AA Comparison vs. 1,6-Dimethyl and 6-tert-Butyl-1-Methyl Analogs
The target compound's computed lipophilicity (XLogP3-AA = 1.6) occupies a differentiated mid-range position relative to its closest structural analogs. The 1,6-dimethyl analog (CAS 1516833-31-0) has a substantially lower XLogP3-AA of 0.7, while the regioisomer 6-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1982857-01-1) has a higher XLogP3-AA of 2.0 [1][2][3]. This 0.9 log unit range across three structurally similar compounds demonstrates that the N1-tert-butyl/C6-methyl arrangement confers a unique lipophilicity profile distinct from both the less lipophilic dimethyl analog and the more lipophilic regioisomer.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 1,6-Dimethyl analog: XLogP3-AA = 0.7; 6-tert-Butyl-1-methyl regioisomer: XLogP3-AA = 2.0 |
| Quantified Difference | ΔXLogP3-AA = +0.9 vs. 1,6-dimethyl analog; ΔXLogP3-AA = -0.4 vs. 6-tert-butyl-1-methyl regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.09.15) |
Why This Matters
Lipophilicity differences of 0.4–0.9 log units are pharmacokinetically meaningful, impacting membrane permeability, protein binding, and metabolic clearance; procurement of the correct analog is critical for SAR consistency in lead optimization.
- [1] PubChem CID 119053906. 1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde. Computed Properties: XLogP3-AA = 1.6. View Source
- [2] PubChem CID 83668497. 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde. Computed Properties: XLogP3-AA = 0.7. View Source
- [3] PubChem CID 119053909. 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde. Computed Properties: XLogP3-AA = 2.0. View Source
